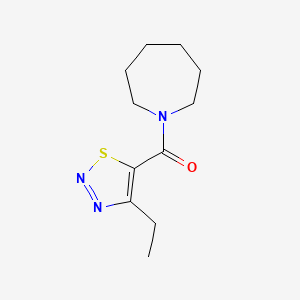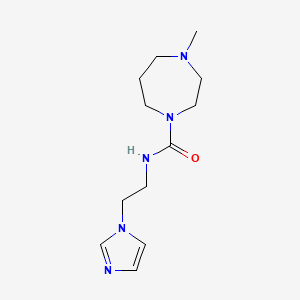
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide, also known as DBPX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBPX is a sulfonamide-based compound that has been synthesized through various methods and has been studied for its potential applications in various fields.
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide exerts its effects through the inhibition of carbonic anhydrase, which is involved in the regulation of pH in various tissues. By inhibiting this enzyme, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide can alter the pH of various tissues, leading to a range of physiological effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to inhibit the activity of various enzymes involved in inflammation and cancer, leading to its potential use as a therapeutic agent.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the inhibition of inflammation, and the inhibition of cancer cell growth. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to have a range of effects on various physiological processes, including the regulation of pH and the modulation of immune responses.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments, including its ability to selectively inhibit carbonic anhydrase and its potential use as a therapeutic agent for various diseases. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide also has some limitations, including its potential toxicity and its limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent for various diseases, and the study of its effects on other physiological processes. Additionally, further research is needed to determine the optimal dosage and administration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide for use in various experimental settings.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide can be synthesized through various methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 5-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 5-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide has also been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-12(7-13-14-8)20(16,17)15-9-2-3-10-11(6-9)19-5-4-18-10/h2-3,6-7,15H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFRVCDNMRUZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethoxy)-N-[(2-methylphenyl)methyl]aniline](/img/structure/B7571181.png)
![2-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7571182.png)

![Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate](/img/structure/B7571189.png)

![3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidin-2-one](/img/structure/B7571206.png)
![2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571213.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyloxolane-2-carboxamide](/img/structure/B7571229.png)
![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)


![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)
![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)